

In-Depth Toxicological Profile of 4-Chloro-4'-fluorobutyrophenone

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Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone

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Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated butyrophenone derivative with the chemical formula $C_{10}H_{10}ClFO$. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug haloperidol and other butyrophenone-class neuroleptics.^{[1][2]} Given its role in pharmaceutical manufacturing, a comprehensive understanding of its toxicological profile is essential for ensuring occupational safety and for the risk assessment of final drug products. This technical guide provides an in-depth overview of the known and inferred toxicological properties of **4-Chloro-4'-fluorobutyrophenone**, including summaries of potential toxicological endpoints, detailed experimental protocols for their assessment, and an exploration of its likely mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Chloro-4'-fluorobutyrophenone** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Chloro-4'-fluorobutyrophenone**

Property	Value	Reference(s)
CAS Number	3874-54-2	[3]
Molecular Formula	C ₁₀ H ₁₀ ClFO	[3]
Molecular Weight	200.64 g/mol	[3]
Appearance	White to amber to dark green clear liquid	[3]
Melting Point	5 - 6 °C	[3]
Boiling Point	122 °C at 0.7 mmHg	[3]
Density	1.22 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.5255	[4]
Solubility	Sparingly soluble in water	[5]

Toxicological Profile

Direct and comprehensive toxicological studies on **4-Chloro-4'-fluorobutyrophenone** are not readily available in the public domain. Much of the available safety information is derived from Safety Data Sheets (SDS), which classify the compound based on general hazard assessments. The hazard statement H341: Suspected of causing genetic defects is of particular significance and suggests evidence of genotoxic potential.[6]

Due to the limited specific data, this profile includes inferred toxicological information based on the known properties of the butyrophenone class of compounds and the well-studied toxicological profile of haloperidol, a major downstream product.

Acute Toxicity

No specific LD50 values for **4-Chloro-4'-fluorobutyrophenone** were identified in the available literature. However, based on safety data sheets, the compound is considered to be an irritant to the skin, eyes, and respiratory system.[7] Overdose of butyrophenone antipsychotics can lead to central nervous system depression, hypotension, and anticholinergic effects.[8]

Table 2: Summary of Potential Acute Toxicity Endpoints

Endpoint	Classification/Observation	Reference(s)
Oral Toxicity	Data not available. Inferred to have moderate toxicity based on butyrophenone class.	
Dermal Toxicity	Skin Irritant (H315)	[7]
Inhalation Toxicity	May cause respiratory irritation (H335)	[7]
Eye Irritation	Causes serious eye irritation (H319)	[7]
Skin Sensitization	May cause an allergic skin reaction (H317)	[4]

Genotoxicity

The classification of **4-Chloro-4'-fluorobutyrophenone** with the hazard statement H341 ("Suspected of causing genetic defects") indicates that there is evidence suggesting mutagenic potential.[6] While specific studies on this intermediate are not publicly available, the genotoxicity of its derivative, haloperidol, has been investigated. Studies on haloperidol have produced conflicting results. Some in vitro studies on human lymphocytes have suggested that haloperidol can induce chromosomal aberrations and DNA damage, potentially through the induction of oxidative stress.[9][10][11] However, other studies have reported negative or equivocal findings.[12] The genotoxic potential of butyrophenone derivatives remains an area of active research.[13]

Table 3: Summary of Potential Genotoxicity Endpoints

Assay	Expected Outcome	Inferred From	Reference(s)
Bacterial Reverse Mutation Assay (Ames Test)	Potential for positive result, indicating mutagenicity.	H341 Classification	[6]
In Vitro Mammalian Cell Micronucleus Test	Potential for positive result, indicating clastogenicity or aneugenicity.	Haloperidol studies	[9][10]
In Vivo Mammalian Erythrocyte Micronucleus Test	Potential for positive result, indicating in vivo genotoxicity.	H341 Classification	[6]

Repeated Dose Toxicity

Specific repeated dose toxicity studies for **4-Chloro-4'-fluorobutyrophenone** were not found. For butyrophenone antipsychotics, chronic exposure is associated with a range of adverse effects, primarily related to their pharmacological action as dopamine receptor antagonists. These can include extrapyramidal symptoms, tardive dyskinesia, and neuroleptic malignant syndrome.[14] While this intermediate is not expected to have the same pharmacological activity as the final drug products, the potential for target organ toxicity with repeated exposure cannot be ruled out.

Carcinogenicity

There is currently no conclusive evidence linking **4-Chloro-4'-fluorobutyrophenone** to carcinogenic activity according to classifications by major international agencies.[5] However, the potential genotoxicity raises concerns, as genotoxic compounds can sometimes be carcinogenic. The carcinogenicity of haloperidol has been a subject of debate, with some studies in mice suggesting a potential for leukemogenic activity, while other studies have been negative.[9]

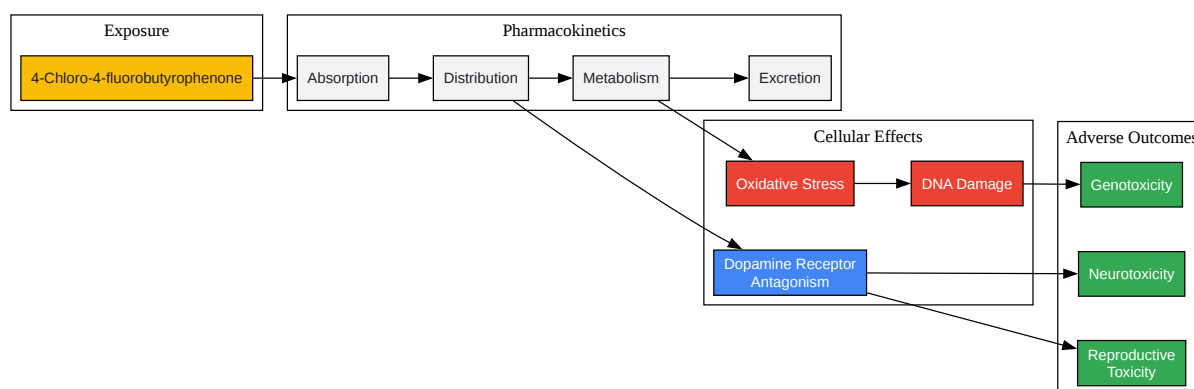
Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of **4-Chloro-4'-fluorobutyrophenone** is available. For haloperidol, animal studies have indicated embryotoxicity at high doses, but

not teratogenicity. In humans, exposure to antipsychotics during pregnancy may lead to extrapyramidal and/or withdrawal symptoms in the neonate.[15]

Mechanism of Action and Potential Toxicity Pathways

The primary mechanism of action for the butyrophenone class of antipsychotics is the antagonism of dopamine D2 receptors in the central nervous system.[16][17] This action is responsible for their therapeutic effects but also contributes to many of their adverse effects.



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Caption: Inferred toxicity pathway for butyrophenone derivatives.

For **4-Chloro-4'-fluorobutyrophenone**, direct pharmacological activity is likely low compared to the final APIs. However, its chemical structure suggests the potential for metabolic activation to reactive intermediates that could induce cellular stress. The genotoxicity observed with some butyrophenones, including the potential for haloperidol to induce oxidative stress, points towards a possible mechanism involving the generation of reactive oxygen species (ROS) that can damage DNA.[11]

Experimental Protocols

Detailed experimental protocols for toxicological studies on **4-Chloro-4'-fluorobutyrophenone** are not publicly available. The following are representative protocols for key toxicological endpoints based on internationally recognized OECD guidelines.[12][18][19]

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)



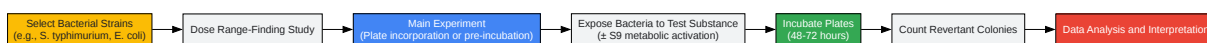
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Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

This test is designed to assess the acute oral toxicity of a substance.[5][20]

- Test System: Typically, young adult female rats are used.
- Procedure:
 - A sighting study is performed with single animals to determine the appropriate starting dose.
 - In the main study, groups of at least 5 female animals are administered a single oral dose of the test substance at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - At the end of the observation period, all animals are subjected to a gross necropsy.
- Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxicity.

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD 471)



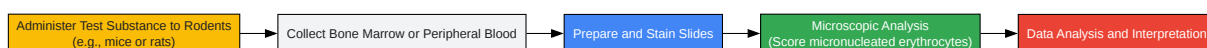
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Caption: Workflow for OECD 471 Bacterial Reverse Mutation Assay (Ames Test).

This in vitro assay is used to detect gene mutations.[7]

- Test System: Histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli*.
- Procedure:
 - The test substance is applied to the bacterial strains at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).
 - The bacteria are plated on a minimal agar medium lacking the essential amino acid.
 - After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD 474)



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Caption: Workflow for OECD 474 In Vivo Mammalian Erythrocyte Micronucleus Test.

This in vivo test detects damage to chromosomes or the mitotic apparatus.[12]

- Test System: Typically, mice or rats.

- Procedure:
 - The test substance is administered to the animals, usually on one or more occasions.
 - At appropriate times after treatment, bone marrow or peripheral blood is collected.
 - The cells are prepared on slides and stained to visualize micronuclei in immature erythrocytes.
 - The frequency of micronucleated immature erythrocytes is determined for each animal.
- Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo.

Conclusion

4-Chloro-4'-fluorobutyrophenone is a key pharmaceutical intermediate with a toxicological profile that is not yet fully characterized in the public domain. The available information suggests that it is an irritant and a potential skin sensitizer. The hazard classification H341 indicates a suspicion of genotoxicity, which is supported by some in vitro studies on its major derivative, haloperidol. The likely mechanism of genotoxicity may involve the induction of oxidative stress.

Due to the lack of specific quantitative toxicity data, a precautionary approach to handling this compound is warranted. Further studies, including acute toxicity, genotoxicity, and repeated dose toxicity assays, are needed to fully elucidate its toxicological profile and to establish definitive no-observed-adverse-effect levels (NOAELs). The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for conducting such essential safety assessments. For drug development professionals, understanding the potential toxicities of this intermediate is crucial for the overall risk assessment of the final pharmaceutical products.

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